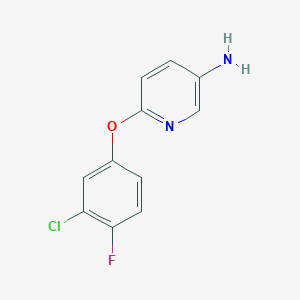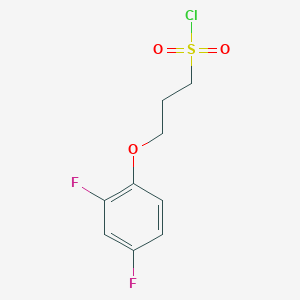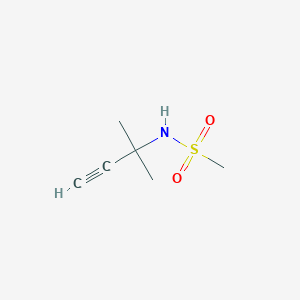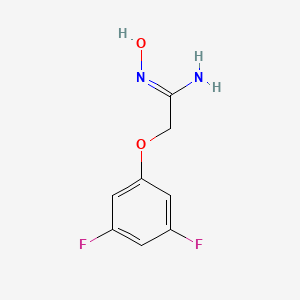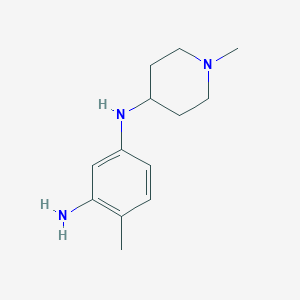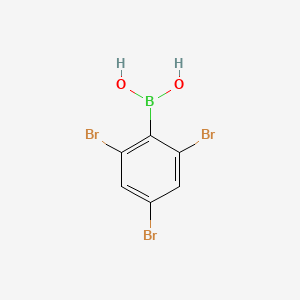
2,4,6-Tribromphenylboronsäure
Übersicht
Beschreibung
2,4,6-Tribromophenylboronic acid is an organoboron compound that features a phenyl ring substituted with three bromine atoms at the 2, 4, and 6 positions, and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Wirkmechanismus
Target of Action
Boronic acids, including 2,4,6-tribromophenylboronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2,4,6-Tribromophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the 2,4,6-Tribromophenylboronic acid to a palladium complex . The palladium complex acts as an electrophile, accepting the boronic acid group .
Biochemical Pathways
The compound plays a crucial role in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is fundamental to many synthetic processes in organic chemistry .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions contributes to the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of 2,4,6-Tribromophenylboronic acid can be influenced by various environmental factors . For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Furthermore, the rate of these reactions can be influenced by the presence of other substances, such as bases or ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenylboronic acid can be synthesized through several methods. One common approach involves the bromination of phenylboronic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Tribromophenylboronic acid may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol are often used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or cesium carbonate, are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylboronic acids depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trifluorophenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 2,4,6-Trichlorophenylboronic acid
Uniqueness
2,4,6-Tribromophenylboronic acid is unique due to the presence of three bromine atoms, which enhance its reactivity in substitution and coupling reactions compared to its fluorinated, methylated, or chlorinated analogs. The bromine atoms also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(2,4,6-tribromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRXSNADQHKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


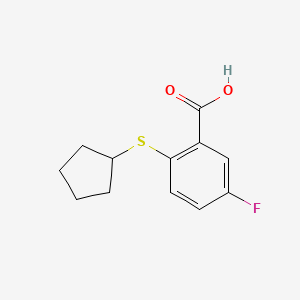


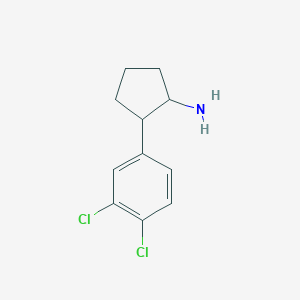
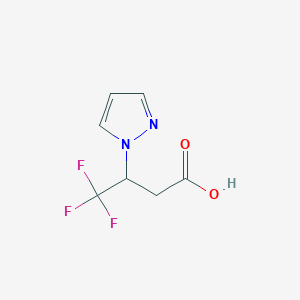
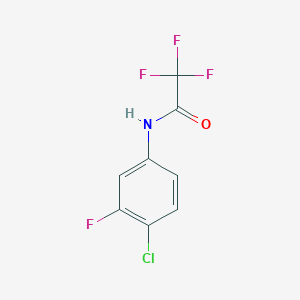

![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)
